![molecular formula C38H32Cl2F6N2O6S2 B14376364 1,1'-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] CAS No. 88465-19-4](/img/structure/B14376364.png)
1,1'-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] is a complex organic compound featuring multiple functional groups, including nitro, chloro, and trifluoromethyl groups. This compound is notable for its unique structural arrangement, which combines cyclohexane rings with aromatic systems and sulfur linkages.
Vorbereitungsmethoden
The synthesis of 1,1’-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexane derivatives, followed by the introduction of nitro and chloro groups through nitration and halogenation reactions, respectively. The final step involves the formation of the disulfide linkage and the trifluoromethylation of the aromatic rings. Industrial production methods may employ catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Addition: The aromatic rings can undergo electrophilic aromatic substitution reactions, introducing new substituents onto the benzene rings.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the chloro and trifluoromethyl groups can engage in various types of chemical interactions. The disulfide linkage allows the compound to form stable complexes with other molecules, influencing its overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other disulfide-linked aromatic systems and cyclohexane derivatives. For example:
1,1’-(Disulfanediyldi-4,1-phenylene)diethanone: A simpler disulfide-linked aromatic compound.
Cyclohexane, 1,1’-(1,2-ethanediyl)bis-: A cyclohexane derivative with a different linkage.
The uniqueness of 1,1’-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] lies in its combination of functional groups and structural complexity, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88465-19-4 |
|---|---|
Molekularformel |
C38H32Cl2F6N2O6S2 |
Molekulargewicht |
861.7 g/mol |
IUPAC-Name |
2-chloro-1-[3-[1-[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]cyclohexyl]disulfanyl]cyclohexyl]-4-nitrophenoxy]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C38H32Cl2F6N2O6S2/c39-29-19-23(37(41,42)43)7-13-33(29)53-25-9-11-31(47(49)50)27(21-25)35(15-3-1-4-16-35)55-56-36(17-5-2-6-18-36)28-22-26(10-12-32(28)48(51)52)54-34-14-8-24(20-30(34)40)38(44,45)46/h7-14,19-22H,1-6,15-18H2 |
InChI-Schlüssel |
WYSXJYQKUFPLAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=C(C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)[N+](=O)[O-])SSC4(CCCCC4)C5=C(C=CC(=C5)OC6=C(C=C(C=C6)C(F)(F)F)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



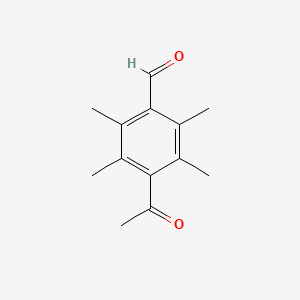
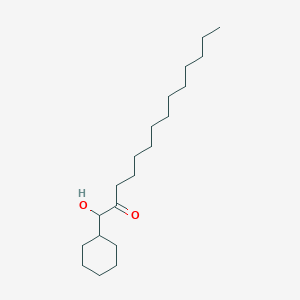
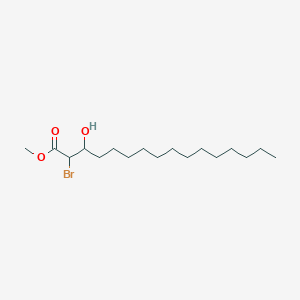
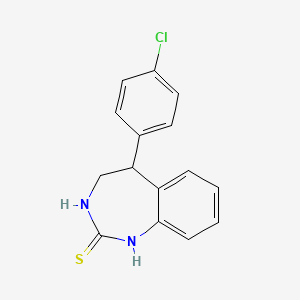
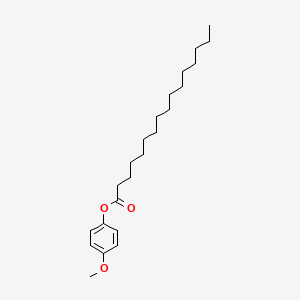
![3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one](/img/structure/B14376307.png)
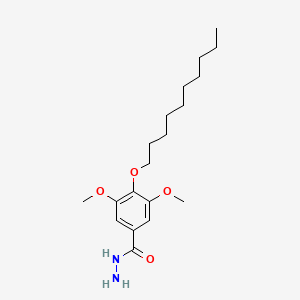
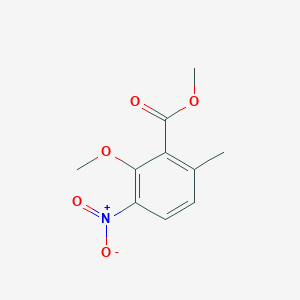
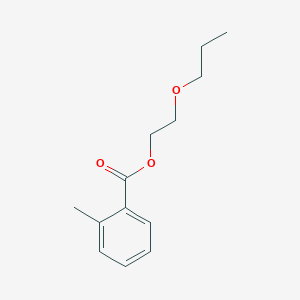
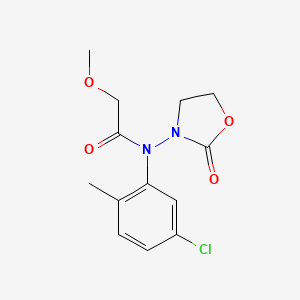
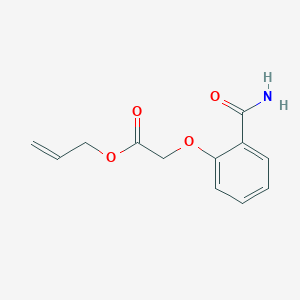
![N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine](/img/structure/B14376330.png)
![Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol](/img/structure/B14376334.png)
